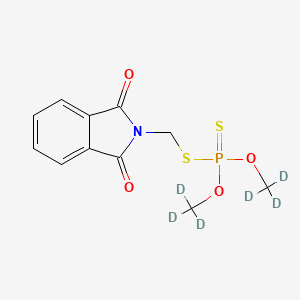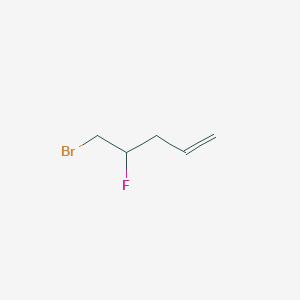
Phosmet-d6
Overview
Description
Phosmet-d6 is a deuterated analog of the organophosphate insecticide phosmet. It is primarily used as an internal standard for the quantification of phosmet in various analytical applications, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) techniques . The compound has a molecular formula of C11H6D6NO4PS2 and a molecular weight of 323.36 .
Mechanism of Action
Target of Action
Phosmet D6, like its parent compound Phosmet, primarily targets a variety of insects, including apple maggots, codling moths, and obliquebanded leafrollers . It is also effective in controlling S. scabiei in pigs .
Mode of Action
Phosmet D6 interacts with its targets by inhibiting acetylcholinesterase, leading to an accumulation of acetylcholine at cholinergic synapses . This results in overstimulation of the nervous system, causing neurotoxic effects .
Biochemical Pathways
Phosmet D6 affects several biochemical pathways. It has been found to repress the expression of several genes involved in different signaling pathways, including oxidative stress, detoxification, immune system, hypoxia, and iron homeostasis .
Pharmacokinetics
The pharmacokinetics of Phosmet D6 involves its absorption, distribution, metabolism, and elimination (ADME). Deuterium substitution has been found to potentially affect the pharmacokinetic and metabolic profiles of drugs . .
Result of Action
The molecular and cellular effects of Phosmet D6’s action are primarily neurotoxic due to the inhibition of acetylcholinesterase . This leads to an overstimulation of the nervous system, causing neurotoxic effects .
Biochemical Analysis
Biochemical Properties
Phosmet D6 plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. As an organophosphate, Phosmet D6 inhibits acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in continuous nerve signal transmission. Additionally, Phosmet D6 interacts with cytochrome P450 enzymes, which are involved in its metabolic degradation. These interactions highlight the compound’s role in disrupting normal biochemical processes and its potential toxicity .
Cellular Effects
Phosmet D6 has profound effects on various cell types and cellular processes. In neuronal cells, the inhibition of acetylcholinesterase by Phosmet D6 leads to excessive stimulation of cholinergic receptors, causing neurotoxicity. This can result in symptoms such as muscle twitching, convulsions, and respiratory distress. In non-neuronal cells, Phosmet D6 can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis. Furthermore, Phosmet D6 affects cell signaling pathways, gene expression, and cellular metabolism, disrupting normal cellular functions .
Molecular Mechanism
The molecular mechanism of Phosmet D6 involves its binding interactions with acetylcholinesterase and cytochrome P450 enzymes. By binding to the active site of acetylcholinesterase, Phosmet D6 forms a stable complex that prevents the enzyme from hydrolyzing acetylcholine. This results in the accumulation of acetylcholine and continuous stimulation of cholinergic receptors. Additionally, Phosmet D6 undergoes metabolic degradation by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, contributing to the compound’s overall toxicity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Phosmet D6 can change over time due to its stability and degradation. Phosmet D6 is relatively stable under standard storage conditions, but it can degrade over time when exposed to light, heat, or moisture. Long-term exposure to Phosmet D6 in in vitro or in vivo studies has shown that it can cause persistent neurotoxicity and oxidative stress, leading to chronic health effects. The temporal effects of Phosmet D6 highlight the importance of proper handling and storage to maintain its efficacy and minimize potential risks .
Dosage Effects in Animal Models
The effects of Phosmet D6 vary with different dosages in animal models. At low doses, Phosmet D6 may cause mild neurotoxic effects, such as muscle twitching and behavioral changes. At higher doses, the compound can induce severe toxicity, including convulsions, respiratory failure, and death. Studies have shown that the threshold for toxic effects of Phosmet D6 is dose-dependent, with higher doses leading to more pronounced adverse effects. It is crucial to determine the appropriate dosage to minimize toxicity while achieving the desired analytical outcomes .
Metabolic Pathways
Phosmet D6 is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of Phosmet D6, leading to the formation of several metabolites. The primary metabolic pathway involves the hydrolysis of the phosphorodithioate group, resulting in the production of phosmet oxon, a more toxic metabolite. Additionally, Phosmet D6 can undergo further oxidation and conjugation reactions, affecting metabolic flux and metabolite levels. Understanding these metabolic pathways is essential for assessing the compound’s toxicity and environmental impact .
Transport and Distribution
Phosmet D6 is transported and distributed within cells and tissues through various mechanisms. The compound can cross cell membranes via passive diffusion or active transport, depending on its concentration and the presence of specific transporters. Once inside the cell, Phosmet D6 can bind to proteins and other biomolecules, affecting its localization and accumulation. The distribution of Phosmet D6 within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components. These factors determine the compound’s bioavailability and potential toxicity .
Subcellular Localization
The subcellular localization of Phosmet D6 is crucial for understanding its activity and function. Phosmet D6 can localize to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, Phosmet D6 can accumulate in the mitochondria, where it induces oxidative stress and disrupts mitochondrial function. Understanding the subcellular localization of Phosmet D6 provides insights into its mechanism of action and potential cellular targets .
Preparation Methods
Phosmet-d6 is synthesized through the incorporation of deuterium into the phosmet molecule. The synthetic route typically involves the use of deuterated reagents to replace the hydrogen atoms in the phosmet structure with deuterium atoms. This process ensures that the physical and chemical properties of this compound closely resemble those of the non-deuterated phosmet, making it an ideal internal standard for analytical purposes .
Chemical Reactions Analysis
Phosmet-d6, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxon derivatives.
Hydrolysis: The compound can undergo hydrolysis, leading to the formation of phthalic acid and other degradation products.
Common reagents used in these reactions include oxidizing agents, water, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Phosmet-d6 is widely used in scientific research for various applications, including:
Analytical Chemistry: As an internal standard in GC-MS and LC-MS techniques for the quantification of phosmet in environmental and food samples.
Toxicology: Used in studies to understand the toxicological effects of phosmet and its metabolites.
Pharmacokinetics: Employed in research to study the pharmacokinetics and metabolic profiles of phosmet in biological systems.
Environmental Science: Utilized in environmental monitoring to detect and quantify phosmet residues in soil, water, and air samples.
Comparison with Similar Compounds
Phosmet-d6 is unique due to its deuterium labeling, which distinguishes it from other similar organophosphate insecticides. Some similar compounds include:
Phosmet: The non-deuterated version of phosmet-d6, used as an insecticide in agriculture.
Malathion: Another organophosphate insecticide with a similar mechanism of action but different chemical structure.
Parathion: An organophosphate insecticide with a similar mechanism but higher toxicity compared to phosmet.
Phosmet-d6’s uniqueness lies in its use as an internal standard for analytical purposes, providing accurate quantification and reliable results in various scientific studies.
Properties
IUPAC Name |
2-[bis(trideuteriomethoxy)phosphinothioylsulfanylmethyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12NO4PS2/c1-15-17(18,16-2)19-7-12-10(13)8-5-3-4-6-9(8)11(12)14/h3-6H,7H2,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNZTLDVJIUSHT-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(OC)SCN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OP(=S)(OC([2H])([2H])[2H])SCN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12NO4PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B1492272.png)
![2-[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1492273.png)
![2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B1492276.png)


amine hydrochloride](/img/structure/B1492280.png)

![3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1492283.png)


amine hydrochloride](/img/structure/B1492290.png)
![{3-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1492291.png)


